molecular formula C18H16N2O2S B14913989 tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate

Katalognummer: B14913989
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IRFWDEXYUDBNSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The tert-butyl group and cyano group attached to the phenothiazine core enhance its chemical properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate typically involves the following steps:

    Formation of Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    tert-Butyl Ester Formation: The tert-butyl ester is formed by reacting the carboxylic acid derivative of phenothiazine with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biology and Medicine:

    Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial properties.

Industry:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-cyano-10H-phenothiazine-10-carboxylate involves its interaction with molecular targets through various pathways:

Vergleich Mit ähnlichen Verbindungen

    Phenothiazine: The parent compound with a simpler structure.

    2-Cyano-phenothiazine: Lacks the tert-butyl ester group.

    tert-Butyl 10H-phenothiazine-10-carboxylate: Lacks the cyano group.

Uniqueness:

Eigenschaften

Molekularformel

C18H16N2O2S

Molekulargewicht

324.4 g/mol

IUPAC-Name

tert-butyl 2-cyanophenothiazine-10-carboxylate

InChI

InChI=1S/C18H16N2O2S/c1-18(2,3)22-17(21)20-13-6-4-5-7-15(13)23-16-9-8-12(11-19)10-14(16)20/h4-10H,1-3H3

InChI-Schlüssel

IRFWDEXYUDBNSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.